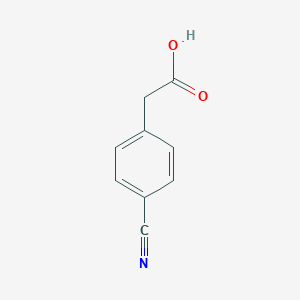
4-Cyanophenylacetic acid
Cat. No. B181627
Key on ui cas rn:
5462-71-5
M. Wt: 161.16 g/mol
InChI Key: WEBXRQONNWEETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06200976B1
Procedure details


14.2 g (0.081 mol) of methyl(4-cyano-phenyl)-acetate are dissolved in 100 ml ethanol and after the addition of 20 ml 2N sodium hydroxide solution stirred for 1 hour at ambient temperature. The solvent is distilled off, the residue is mixed with ice water and glacial acetic acid. The substance precipitated is suction filtered and dried.



Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[CH:7][CH:6]=1.[OH-].[Na+]>C(O)C>[C:11]([C:8]1[CH:7]=[CH:6][C:5]([CH2:4][C:3]([OH:13])=[O:2])=[CH:10][CH:9]=1)#[N:12] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
14.2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(CC1=CC=C(C=C1)C#N)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 hour at ambient temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent is distilled off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue is mixed with ice water and glacial acetic acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The substance precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
